Hydroxymethionine copper salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H20CuO6S2 |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
copper;(2S)-2-hydroxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/2C5H10O3S.Cu/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/t2*4-;/m00./s1 |
InChI Key |
XWEYUSMYASKGLW-SCGRZTRASA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)O.CSCC[C@@H](C(=O)O)O.[Cu] |
Canonical SMILES |
CSCCC(C(=O)O)O.CSCCC(C(=O)O)O.[Cu] |
Origin of Product |
United States |
Coordination Chemistry and Advanced Spectroscopic Characterization of Hydroxymethionine Copper Complexes
Ligand Design Principles and Chelation Dynamics of Hydroxymethionine (B15491421) with Copper
The hydroxymethionine molecule, also known as methionine hydroxy analogue (MHA), is an alpha-hydroxy acid, structurally similar to the amino acid methionine but with a hydroxyl group replacing the alpha-amino group. This structural feature is central to its ligand design. As a chelating agent for copper, hydroxymethionine utilizes its carboxylate group (-COOH) and the alpha-hydroxyl group (-OH) as the primary coordination sites.
The chelation process involves the deprotonation of the carboxylic acid and hydroxyl protons, allowing the negatively charged oxygen atoms to form strong coordinate bonds with the positively charged copper(II) ion. This forms a stable five-membered ring structure, a common and energetically favorable arrangement in coordination chemistry. at.ua The sulfur atom in the methylthio group is generally considered a soft donor and may have a weaker, secondary interaction with the copper ion, potentially occupying an axial position in the coordination sphere. nih.gov The resulting complex, often a 2:1 chelate, features two hydroxymethionine ligands bound to a central copper ion. univook.com This chelation enhances the stability of the copper ion, protecting it from unwanted reactions and improving its bioavailability compared to inorganic copper sources. univook.commadbarn.com
Advanced Spectroscopic and Diffraction Methodologies for Elucidating Coordination Environments
A suite of sophisticated analytical techniques is employed to provide a comprehensive understanding of the structure and bonding within hydroxymethionine copper complexes.
FTIR spectroscopy is a powerful tool for identifying the functional groups involved in metal-ligand binding. researchgate.net When hydroxymethionine chelates with copper, characteristic shifts in the vibrational frequencies of its functional groups are observed. The broad O-H stretching band of the carboxylic acid disappears, and the C=O stretching vibration (ν(C=O)) shifts, indicating the deprotonation and coordination of the carboxylate group. uvt.ro Similarly, changes in the C-O stretching and O-H bending vibrations of the alpha-hydroxyl group confirm its involvement in chelation.
Crucially, the formation of new, lower-frequency bands corresponding to Cu-O and Cu-N (if an amino group were present) vibrations provides direct evidence of coordination. pmf.unsa.bamaterialsciencejournal.org For hydroxymethionine copper, the appearance of a Cu-O stretching vibration is a key indicator of chelate formation. google.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Wavenumber (cm⁻¹) in Copper Complex | Interpretation |
|---|---|---|---|
| ν(C=O) of Carboxylate | ~1700-1730 | Shifted (e.g., ~1600-1650) | Coordination of carboxylate group to Cu(II) uvt.ro |
| γ(C-OH) | ~1108 | Shifted and intensity reduced | Coordination of hydroxyl group to Cu(II) google.com |
| ν(Cu-O) | N/A | ~528 | Formation of a direct bond between copper and oxygen atoms google.comresearchgate.net |
XRPD is the primary technique for analyzing the solid-state structure of polycrystalline materials. scholarsresearchlibrary.com The diffraction pattern generated is a unique "fingerprint" of a specific crystalline solid. researchgate.net For hydroxymethionine copper salt, a well-defined XRPD pattern with sharp diffraction peaks, rather than a broad halo, would confirm its crystalline nature. researchgate.netresearchgate.net The positions (2θ angles) and intensities of these peaks can be used to determine the unit cell dimensions, crystal system (e.g., monoclinic, cubic), and space group of the compound. researchgate.netarxiv.org Broadening of the X-ray peaks can indicate the presence of very small crystallites, often in the nanometer range. researchgate.net
| Parameter | Description | Typical Instrumentation & Conditions |
|---|---|---|
| Crystallinity | Determines if the material is crystalline or amorphous. Sharp peaks indicate a crystalline structure. researchgate.net | X-ray Diffractometer with Cu Kα radiation (λ = 1.54 Å). Data collected over a 2θ range, e.g., 10-80 degrees. scholarsresearchlibrary.comarxiv.orgrsc.org |
| Phase Identification | The unique pattern of peaks allows for identification by comparison to databases (e.g., JCPDS). scholarsresearchlibrary.comrsc.org | |
| Unit Cell Parameters | The peak positions are used to calculate the dimensions (a, b, c) and angles (α, β, γ) of the unit cell. researchgate.net |
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. However, its application to copper(II) complexes is challenging. The Cu(II) ion is paramagnetic, possessing an unpaired electron that causes very rapid nuclear relaxation. acs.orgacs.org This leads to extreme broadening of NMR signals for nuclei near the paramagnetic center, often rendering them undetectable with standard high-resolution NMR spectrometers. acs.orgacs.org Therefore, solution-phase NMR is generally not a suitable method for the structural elucidation of hydroxymethionine copper(II) complexes.
In contrast, copper(I) complexes are diamagnetic and yield sharp, well-resolved NMR spectra. edpsciences.org For paramagnetic copper(II) species, solid-state NMR (ss-NMR) can be a viable alternative. Although the paramagnetic effect still causes large shifts, the broader signals can be acquired and interpreted using specialized techniques, providing valuable structural information in the solid state. nih.govrsc.org
XAS is a powerful element-specific technique that probes the local geometric and electronic structure around a specific absorbing atom. nih.gov For this compound, Cu K-edge XAS can provide precise information that is not dependent on the sample's crystallinity. The technique is divided into two regions:
X-ray Absorption Near Edge Structure (XANES): The shape and energy of the absorption edge provide information on the oxidation state (distinguishing between Cu(I), Cu(II), and Cu(III)) and the coordination geometry (e.g., tetrahedral vs. square planar) of the copper center. nih.govrsc.org
Extended X-ray Absorption Fine Structure (EXAFS): Analysis of the oscillations past the absorption edge yields highly accurate information about the number, type, and distance of neighboring atoms in the immediate coordination shells around the copper ion. nih.govunito.it This allows for the precise determination of Cu-O and Cu-S bond lengths. nih.govresearchgate.net
| Parameter Determined | XAS Region | Typical Finding for Cu(II) Complexes |
|---|---|---|
| Oxidation State | XANES | Edge position confirms Cu(II) state. rsc.org |
| Coordination Geometry | XANES | Pre-edge features can indicate geometry (e.g., distorted square planar). isroset.org |
| Bond Distances | EXAFS | Precise Cu-O/N distances (~1.9-2.0 Å) and longer Cu-S distances (~2.3 Å) can be measured. nih.govacs.org |
| Coordination Number | EXAFS | Provides the number of nearest-neighbor atoms (e.g., 4 oxygen/nitrogen atoms). researchgate.net |
Computational Chemistry Approaches in Predicting Coordination and Stability in Biological Systems
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for complementing experimental data and predicting the properties of metal complexes. nih.govresearchgate.net For hydroxymethionine copper, DFT calculations can be used to:
Model Geometries: Predict the most stable three-dimensional structure of the complex, including bond lengths and angles, and compare them with experimental data from techniques like EXAFS or XRPD. nih.gov
Determine Stability: Calculate thermodynamic properties such as the free energy of formation (ΔG) and stability constants (log β). These calculations help quantify the strength of the copper-ligand interaction and predict the complex's stability under physiological conditions. nih.gov
Analyze Electronic Structure: Investigate the nature of the metal-ligand bonding by analyzing molecular orbitals and charge distribution. This provides insight into the degree of covalency and the electronic properties of the complex. ugr.es
These theoretical models are crucial for understanding how the complex behaves in biological systems, predicting its interactions with other molecules, and rationalizing its enhanced bioavailability. researchgate.net
| Calculated Property | Significance |
|---|---|
| Optimized Geometry | Predicts the most stable 3D structure, bond lengths, and angles. nih.gov |
| Binding/Formation Energy | Quantifies the thermodynamic stability of the complex. nih.gov |
| Vibrational Frequencies | Simulates IR spectra to aid in the assignment of experimental bands. |
| Molecular Orbital Analysis | Provides insight into the electronic structure and bonding characteristics. ugr.es |
Ligand Exchange Kinetics and Mechanisms in Biological Milieus
Ligand exchange reactions are fundamental processes where a ligand in a metal complex is replaced by another. The speed and mechanism of these reactions are crucial for the function and transport of metal ions in biological systems. Copper(II) complexes are known for their kinetic lability, meaning they undergo ligand exchange reactions relatively quickly.
The kinetic stability of a coordination complex is described by its lability (the rate at which its ligands are exchanged) or inertness (the resistance to ligand exchange). Several factors intrinsic to both the central metal ion and the ligands determine whether a copper complex is labile or inert.
Factors Related to the Central Metal Ion (Cu²⁺):
Electronic Configuration: Copper(II) has a d⁹ electronic configuration. In an octahedral field, this configuration results in electrons occupying the higher-energy, anti-bonding e₉ orbitals. The presence of electrons in these orbitals weakens the metal-ligand bonds, thereby increasing the lability of the complex.
Charge and Size: Generally, metal ions with a higher charge and smaller ionic radius form stronger electrostatic bonds with ligands, leading to more inert complexes. However, the electronic effects in Cu(II) often dominate, making its complexes labile despite its 2+ charge.
Factors Related to the Ligands:
Steric Hindrance: Bulkier ligands can increase the rate of dissociative ligand exchange by weakening the metal-ligand bonds due to steric repulsion. Conversely, significant steric crowding can also hinder the approach of an incoming ligand, slowing down an associative reaction.
Ligand Basicity: More basic ligands typically form more stable thermodynamic complexes. This increased stability can sometimes correlate with greater kinetic inertness, although the relationship is not always direct.
Chelation: The hydroxymethionine ligand is a chelating agent, forming a more stable complex (the chelate effect) than comparable monodentate ligands. This thermodynamic stability generally translates to greater kinetic inertness compared to non-chelated complexes.
| Factor | Influence on Lability | Relevance to Hydroxymethionine Copper Complex |
|---|---|---|
| Cu(II) d⁹ Configuration | Increases lability due to electrons in anti-bonding e₉ orbitals. | This is the primary reason for the high lability of most Cu(II) complexes. |
| Jahn-Teller Distortion | Increases lability by weakening axial metal-ligand bonds. | Contributes to the rapid exchange of ligands, such as water, in the coordination sphere. |
| Chelate Effect | Decreases lability (increases inertness) by forming a stable ring structure. | The bidentate coordination of hydroxymethionine enhances the kinetic stability of the complex compared to monodentate ligands. |
| Steric Hindrance | Can either increase or decrease lability depending on the reaction mechanism. | The side chain of hydroxymethionine may influence the approach of incoming ligands. |
Ligand substitution reactions in coordination complexes primarily proceed through three main mechanistic pathways: dissociative (D), associative (A), and interchange (I).
Dissociative (D) Mechanism: This is a two-step process where the leaving group first departs from the coordination sphere, forming an intermediate with a lower coordination number. This intermediate then rapidly coordinates with the incoming ligand.
Associative (A) Mechanism: In this two-step pathway, the incoming ligand first attacks the metal center, forming an intermediate with a higher coordination number. Subsequently, the leaving group detaches from this intermediate.
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing, without a detectable intermediate. The interchange mechanism can be further classified as dissociative interchange (Iₐ) or associative interchange (Iₐ), depending on whether bond-breaking or bond-making is more important in the transition state.
For many six-coordinate copper(II) complexes, ligand substitution reactions are often considered to proceed via an interchange mechanism. The high lability of Cu(II) ensures that any potential intermediates would be extremely short-lived and difficult to detect. Kinetic studies on the substitution of methionine in bis(methioninato)copper(II) by various polyamines showed that the reaction proceeds via a first-order process, with rates dependent on the size of the incoming polyamine ligand. This dependence on the incoming ligand suggests an associative character to the substitution.
| Incoming Ligand | Rate Constant (K) | Relative Rate Trend |
|---|---|---|
| Ethylenediamine (en) | High | en > dien > trien |
| Diethylenetriamine (dien) | Intermediate | |
| Triethylenetetramine (trien) | Low |
This data illustrates that the rate of ligand exchange decreases as the size of the incoming polyamine increases, which may be attributed to steric factors.
Since hydroxymethionine is a chiral molecule (existing as D- and L-enantiomers), its interactions with other chiral molecules can be stereoselective. Enantioselectivity in ligand exchange reactions occurs when one enantiomer of a chiral ligand reacts at a different rate than the other. This phenomenon is critical in biological systems where molecular recognition is paramount.
In the context of copper complexes, chiral recognition can be observed during the formation of ternary complexes, where a chiral copper complex interacts with a free amino acid. Studies using mass spectrometry and other techniques have demonstrated that copper(II) complexes containing chiral ligands can exhibit significant enantioselectivity for free amino acids. This selectivity arises from steric interactions between the side chains of the already-coordinated ligand and the incoming amino acid ligand. The formation of diastereomeric transition states with different energies leads to different reaction rates for the D- and L-enantiomers of the incoming ligand.
For a complex like bis(hydroxymethioninato)copper(II), the exchange of one hydroxymethionine ligand for another chiral ligand would proceed through diastereomeric transition states, likely resulting in different exchange rates for the D- and L-isomers. The conformational structure of the copper complex, dictated by the coordinated ligands, is a key factor in determining the degree and preference of enantioselectivity.
Biological Disposition and Bioavailability Mechanistics of Hydroxymethionine Copper Salt
Absorption Mechanisms and Bioavailability Dynamics
The chemical structure of hydroxymethionine (B15491421) copper salt, where copper is bound to the methionine hydroxy analog (HMTBa), significantly influences its behavior in the gastrointestinal tract and its subsequent absorption dynamics.
The absorption of copper from hydroxymethionine copper salt is a multifaceted process that appears to leverage transport systems for both amino acids and potentially copper itself, distinguishing it from the absorption of inorganic copper salts.
Research indicates that the presence of amino acids can facilitate the absorption of copper. nih.gov Studies using Caco-2 cell culture models, which mimic the intestinal barrier, have shown that copper in the form of amino acid complexes has significantly higher permeability than inorganic copper sulfate (B86663). nih.gov The apparent permeability of copper from a copper-methionine complex was found to be at least 7.6 times higher than that of copper sulfate. nih.gov This enhanced absorption is thought to be mediated by amino acid transporters. nih.gov The methionine hydroxy analog (HMTBa) component of the salt is absorbed efficiently along the gastrointestinal tract, with some studies suggesting it is absorbed earlier in the tract than DL-methionine, potentially through passive diffusion due to its chemical characteristics. nih.gov This suggests that the intact chelate or its components may utilize these alternative pathways, avoiding competition with other minerals for uptake via ion channels.
The primary high-affinity copper uptake transporter in enterocytes is Copper Transporter 1 (CTR1), which is responsible for the majority of copper ion uptake from the intestinal lumen into the cells. nih.govnih.gov However, for copper amino acid complexes, evidence suggests that CTR1 may not be the dominant pathway. nih.gov Inhibition of CTR1 did not affect the absorption of a copper-methionine complex in one study, pointing towards the involvement of other transport systems, likely amino acid transporters. nih.gov
Once inside the enterocyte, copper trafficking is tightly regulated by other specific transporters. ATP7A is a crucial copper-transporting ATPase responsible for exporting copper from the enterocyte into the bloodstream, a process vital for systemic distribution. nih.govnih.gov ATP7B, while sharing some functions with ATP7A, is more prominently involved in loading copper into ceruloplasmin in the liver and removing excess copper via bile. nih.gov While these transporters are essential for systemic copper homeostasis, their direct role in the initial uptake of the hydroxymethionine copper complex from the lumen is secondary to the initial absorption step, which appears to bypass the primary CTR1 pathway.
The bioavailability of this compound has been compared to inorganic sources like copper sulfate in several studies, particularly in ruminants facing dietary antagonists such as sulfur and molybdenum, which can impair copper absorption.
In a study with growing steers fed a diet high in these antagonists, hydroxy copper tended to have a higher relative bioavailability (RBV) of 112% compared to copper sulfate (set at 100%), based on liver copper concentrations. nih.govresearchgate.net Another trial noted that cattle supplemented with hydroxy copper retained almost twice the amount of copper in their livers compared to those supplemented with copper sulfate. efeedlink.com These findings suggest that the chelated structure of hydroxy copper protects the mineral from forming insoluble complexes with antagonists in the gastrointestinal tract, allowing for more efficient absorption.
While organic copper sources are often considered more bioavailable, studies show varied results. In some cases, hydroxy copper sources have demonstrated bioavailability similar to or greater than other organic forms and consistently higher than inorganic sulfates. nih.govresearchgate.net The enhanced bioavailability is attributed to the covalent bonds in the hydroxy copper molecule, which are more stable at the neutral pH of the small intestine, preventing the copper from dissociating and binding with other dietary components that would render it unabsorbable. efeedlink.com
| Copper Source | Relative Bioavailability (RBV) vs. Copper Sulfate | Key Findings | Reference |
|---|---|---|---|
| Hydroxy Copper | 112% (Tendency) | Higher liver copper accumulation compared to copper sulfate in the presence of antagonists. | nih.govresearchgate.net |
| Copper Sulfate (Inorganic) | 100% (Reference) | Standard inorganic source, susceptible to antagonist binding. | nih.govresearchgate.net |
| Organic Copper (e.g., Copper Lysine) | Lower than Hydroxy and Inorganic sources in one high-antagonist study. | Bioavailability can vary based on the specific organic ligand and dietary conditions. | nih.govresearchgate.net |
The efficiency of copper absorption from any source, including this compound, is influenced by various factors.
Exogenous Factors:
Dietary Antagonists: The most significant factors are dietary antagonists like molybdenum and sulfur, which can form insoluble thiomolybdates that bind copper and prevent its absorption. nih.govnih.gov The chelated nature of hydroxymethionine copper provides a degree of protection against these interactions.
Competing Minerals: High dietary concentrations of other minerals, particularly zinc and iron, can compete with copper for absorption, likely at the level of shared transporters like DMT1 or through other interactions. nih.gov
Endogenous Factors:
Copper Status: The body's existing copper status regulates absorption. In a state of copper deficiency, the body may upregulate copper transport mechanisms to increase absorption efficiency.
Age: The bioavailability of copper can be influenced by the age of the individual. nih.gov
Gastrointestinal Health: The integrity and function of the gastrointestinal tract are paramount for the efficient absorption of all nutrients, including chelated minerals.
Intestinal Absorption Pathways and Transporter Protein Involvement
Cellular Uptake and Intracellular Trafficking
Following absorption into the enterocyte, the copper must be safely transported to where it is needed without causing oxidative damage. This process involves a network of intracellular copper chaperones. researchgate.net
Upon entering the cell, copper is believed to be quickly bound by small molecules like glutathione (B108866) (GSH) or directly handed off to specific chaperone proteins. nih.govgenscript.com The primary chaperone responsible for intracellular copper trafficking is ATOX1. nih.gov ATOX1 picks up copper and delivers it to the copper-transporting ATPases, ATP7A and ATP7B, located in the trans-Golgi network. nih.govresearchgate.net From there, ATP7A facilitates the export of copper from the enterocyte into the portal circulation for transport to the liver and other tissues. nih.gov This highly regulated chaperone-mediated pathway ensures that free, reactive copper ions are minimized within the cytoplasm, preventing cellular toxicity. researchgate.net
Mechanisms of Cellular Entry and Internalization
The initial step in the bioavailability of this compound is its transport across the cell membrane. The cellular acquisition of copper is primarily mediated by a family of high-affinity copper transport proteins, most notably Ctr1. nih.gov The structure and function of these transporters provide insight into the likely internalization mechanism for this specific copper complex.
The Ctr1 protein features extracellular domains rich in methionine residues, organized into "Mets motifs" (combinations of MXM and MXXM sequences). These thioether-rich regions are adept at selectively binding copper in its cuprous, Cu(I), state. researchgate.net The hydroxymethionine ligand, being a methionine analogue, is thought to facilitate the presentation and transfer of the copper ion to these binding sites on the Ctr1 transporter. This interaction initiates the translocation of the copper ion across the cellular membrane and into the cytoplasm. While some chelated minerals may be absorbed intact, the primary pathway for copper involves this transporter-mediated process, where the ion is handed off from the external ligand to the protein transporter. nih.gov
Intracellular Copper Chaperones and Metallothioneins in Compound Distribution
Once inside the cell, the free copper ion is immediately sequestered to prevent toxicity from redox cycling. This is accomplished by a network of specialized intracellular proteins: copper chaperones and metallothioneins. tandfonline.comfrontiersin.org These proteins are crucial for the safe and targeted distribution of copper derived from the hydroxymethionine salt complex.
Copper Chaperones : These are a family of small, mobile proteins that bind and deliver copper to specific intracellular destinations. mdpi.com Each chaperone has a distinct target, ensuring copper is correctly inserted into cuproenzymes. tandfonline.comfrontiersin.org
ATOX1 (Antioxidant 1 copper chaperone) transports copper to the trans-Golgi network, where it delivers the ion to copper-transporting ATPases (ATP7A and ATP7B) for incorporation into enzymes like ceruloplasmin and for eventual export from the cell. mdpi.com
CCS (Copper Chaperone for Superoxide (B77818) Dismutase) delivers copper specifically to the antioxidant enzyme Copper-Zinc Superoxide Dismutase 1 (SOD1) in the cytoplasm and mitochondrial intermembrane space. mdpi.com
COX17 is a key chaperone in the pathway that delivers copper to the mitochondria for insertion into Cytochrome c oxidase (Complex IV), a critical component of the electron transport chain. mdpi.com
Metallothioneins (MTs) : These are cysteine-rich proteins with a high affinity for binding metal ions, including copper. MTs play a dual role; they act as a cellular reservoir, storing copper in a non-toxic form when intake exceeds immediate metabolic demand, and they are critical for detoxification by sequestering excess copper. nih.govnih.gov Studies have shown that cells lacking functional metallothionein (B12644479) have a diminished capacity for safe copper storage and are more sensitive to copper toxicity. nih.gov
The coordinated action of these chaperones and storage proteins ensures that copper released from the hydroxymethionine ligand is efficiently trafficked to where it is needed while preventing harmful, unregulated chemical reactions. nih.gov
Subcellular Compartmentalization and Organelle-Specific Accumulation of Copper
Following its chaperone-mediated transport, copper is compartmentalized into specific subcellular locations and organelles, reflecting its diverse biological functions. The distribution is not uniform but is directed by the cell's metabolic requirements.
Cytosol : A significant portion of cellular copper is found in the cytosol, bound to proteins like SOD1 and metallothioneins. rsc.org The soluble, cytosolic fraction represents both a pool of readily available copper and copper that is actively being transported or stored. nih.govrsc.org
Mitochondria : As the site of cellular respiration, mitochondria have a critical requirement for copper for the function of Cytochrome c oxidase. mdpi.com Chaperones like COX17 ensure the targeted delivery of copper to this organelle.
Trans-Golgi Network (TGN) : The TGN is a major sorting station for proteins and a key site for copper loading into secreted cuproenzymes. The chaperone ATOX1 is responsible for delivering copper to this compartment. mdpi.com
Vesicles : In situations where normal chaperone and storage pathways are overwhelmed or dysfunctional, excess copper may be sequestered into cytoplasmic vesicles as a detoxification mechanism. nih.gov
This targeted compartmentalization ensures that copper is available for essential enzymatic processes while being isolated from sensitive cellular components.
Systemic Distribution, Metabolic Transformations, and Excretion Pathways
Distribution Kinetics in Various Biological Matrices
Following absorption, copper from this compound is distributed systemically, with different tissues accumulating copper to varying degrees. Animal studies comparing organic copper sources (such as proteinates or chelates) with inorganic copper sulfate demonstrate patterns of tissue accumulation. The liver is the primary organ for copper storage and metabolism, consistently showing the highest concentrations. nih.govnih.gov
Research in finishing pigs provides a clear example of this distribution. Supplementation with copper, regardless of source, leads to increased copper content in the liver, bile, kidney, serum, and lungs. nih.gov Notably, organic copper sources often result in higher retention and lower excretion compared to inorganic forms, indicating greater bioavailability. nih.gov
| Biological Matrix | Control (No added Cu) | CuSO₄ (20 mg/kg) | Cu-Proteinate (20 mg/kg) | Cu-Glycinate (20 mg/kg) |
|---|---|---|---|---|
| Liver (mg/kg, dry matter) | 22.5 | 151.2 | 187.6 | 220.1 |
| Bile (mg/L) | 0.21 | 3.15 | 3.98 | 4.55 |
| Kidney (mg/kg, dry matter) | 17.9 | 26.4 | 28.3 | 29.1 |
| Serum (mg/L) | 0.81 | 1.05 | 1.09 | 1.12 |
Data adapted from studies on finishing pigs. nih.gov
Similarly, studies in broiler chickens show that liver and bile copper concentrations increase linearly as dietary copper levels rise. nih.gov These tissues are therefore key indicators of copper status and are central to its systemic distribution and eventual excretion. Excess copper is primarily eliminated from the body via biliary excretion into the feces. nih.gov
Ligand Dissociation and Copper Release Mechanisms in vivo
The release of copper from the hydroxymethionine ligand is a critical step for its bioavailability and is believed to occur through a multi-stage process influenced by the local biochemical environment.
Acidic Dissociation in the Stomach : The stability of many mineral chelates is pH-dependent. The highly acidic environment of the stomach (abomasum in ruminants) can promote the dissociation of the hydroxymethionine-copper bond, releasing free copper ions. avinews.com Studies on other copper complexes have shown that solubility dramatically increases at low pH, making the copper available for absorption in the small intestine. avinews.com
Competitive Ligand Exchange : Upon entering the neutral pH environment of the small intestine and subsequently the cytoplasm (pH ~7.4), copper release is driven by competitive binding. Intracellular proteins, particularly metallothioneins and copper chaperones, possess cysteine and histidine residues that have a very high binding affinity for copper, often higher than that of the hydroxymethionine ligand. researchgate.net This difference in affinity facilitates a ligand exchange, where copper is transferred from hydroxymethionine to these cellular proteins for transport and storage. The relative binding affinity for Cu(I) at physiological pH follows the trend of Cysteine > Histidine > Methionine, ensuring that copper is efficiently handed off to the cellular machinery. researchgate.net
Role of Hydroxymethionine as a Copper Ligand in Metabolic Processes
The hydroxymethionine ligand, chemically known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), is not merely a passive carrier for copper. After releasing the mineral, the ligand itself enters cellular metabolism as a precursor to the essential amino acid L-methionine. tandfonline.comnih.gov This dual-purpose role enhances the nutritional value of the compound.
The conversion of HMTBa to L-methionine occurs via a two-step enzymatic process primarily in the liver and kidneys: rsc.orgcambridge.orgnih.gov
Oxidation : The hydroxyl group on the alpha-carbon of HMTBa is oxidized to form an intermediate, 2-keto-4-(methylthio)butanoic acid (KMB). This reaction is catalyzed by stereospecific enzymes: L-hydroxy acid oxidase for the L-isomer of HMTBa and D-hydroxy acid dehydrogenase for the D-isomer. rsc.orgnih.gov
Transamination : The keto-acid intermediate (KMB) is then converted to L-methionine by the transfer of an amino group from another amino acid, a reaction catalyzed by transaminases. cambridge.org
Once formed, this L-methionine joins the body's free methionine pool and is used for all its physiological functions, including protein synthesis, serving as a methyl group donor in epigenetic regulation, and the synthesis of other important compounds like cysteine and taurine. mdpi.comnih.gov Therefore, the hydroxymethionine ligand functions as a stable carrier that facilitates copper absorption and then is converted into a nutritionally valuable essential amino acid. tandfonline.com
: Biliary and Renal Copper Excretion Pathways
The excretion of copper from the body following the administration of this compound, also known as copper methionine hydroxy analogue chelate, is a critical process for maintaining copper homeostasis. The primary routes for copper elimination are through the bile, which is then excreted in the feces, and to a much lesser extent, through the kidneys into the urine. The chelated form of copper in this compound influences its absorption and subsequent excretion patterns compared to inorganic copper sources.
Biliary Copper Excretion
The liver is the central organ responsible for regulating copper balance in the body. mdpi.com When copper is absorbed from the gastrointestinal tract, it is transported to the liver. Excess copper is then secreted into the bile, a process that serves as the main pathway for copper excretion. mdpi.comnih.gov This regulatory mechanism is crucial for preventing the accumulation of copper to toxic levels.
While it is understood that biliary excretion is the major route for eliminating excess absorbed copper, it is experimentally challenging to distinguish between unabsorbed dietary copper and the copper that has been absorbed, utilized, and then excreted into the bile when analyzing fecal content. Therefore, fecal copper content represents the sum of both unabsorbed copper and biliary-excreted copper.
Renal Copper Excretion
The excretion of copper through the kidneys and into the urine is generally considered a minor pathway for maintaining copper homeostasis under normal physiological conditions. nih.gov The amount of copper excreted in the urine is typically very low compared to the amount excreted in the feces via the bile.
However, the kidneys do play a role in copper metabolism. Studies in rats have shown that copper supplementation can lead to the presence of copper-binding proteins like metallothionein in the kidneys, which are involved in handling and detoxifying excess copper. nih.gov While urinary excretion of copper can increase in certain pathological conditions or with extremely high copper intake, it is not the primary regulatory route for copper balance in healthy individuals.
Research Findings on Copper Excretion
Several studies in animal nutrition have investigated the excretion of copper from this compound (often referred to as copper methionine hydroxy analogue chelate or a similar designation) in comparison to other copper sources. These studies consistently demonstrate that the use of this organic copper source can reduce the total amount of copper excreted, which has positive implications for animal health and the environment.
A study in growing pigs compared the effects of a diet supplemented with a Cu-hydroxy-4-methylthio butanoate chelate complex (CuHMB) to one with copper sulfate. ejast.org The results showed that while there was no significant difference in fecal copper concentration between the different copper sources, the apparent total tract digestibility of copper was higher in pigs fed the organic copper sources. ejast.org This suggests that a greater proportion of the copper from the chelated source was absorbed and retained by the animals.
Another study in growing pigs found that supplementing the diet with a copper-amino acid complex or a Cu-hydroxy-4-methylthio butanoate chelate complex led to lower fecal copper concentrations compared to copper sulfate, especially at higher supplementation levels. koreascience.kr
The following table summarizes findings from a study comparing copper excretion in growing pigs fed diets supplemented with different copper sources.
Comparative Copper Excretion in Growing Pigs
| Copper Source | Dietary Copper Level (mg/kg) | Fecal Copper Concentration (mg/kg) | Apparent Total Tract Digestibility of Copper (%) |
|---|---|---|---|
| Copper Sulfate (CuSO₄) | 100 | 455.3 | 25.8 |
| Cu-hydroxy-4-methylthio butanoate chelate complex (CuHMB) | 100 | 421.7 | 34.2 |
Data adapted from a study on the effects of different copper sources on growing pigs. ejast.org The lower fecal copper and higher digestibility in the CuHMB group suggest greater copper retention.
In broiler chickens, the excretion of copper from a copper-methionine chelate was also investigated. The study found that as the dietary level of the chelated copper increased, the amount of copper excreted also increased. researchgate.net This highlights that even with a more bioavailable source, excess copper beyond the animal's requirement will be excreted.
Molecular and Cellular Mechanisms of Action of Hydroxymethionine Copper Salt
Enzymatic Co-factor Functionality and Metalloenzyme Activation
Copper is an essential trace mineral that functions as a critical cofactor for a variety of enzymes known as metalloenzymes. nih.gov These enzymes are integral to numerous physiological processes. The hydroxymethionine (B15491421) copper salt serves as a bioavailable source of copper, enabling the activation and proper functioning of these vital enzymes.
Role in Copper-Dependent Oxidoreductase Systems (e.g., Cytochrome c Oxidase, Superoxide (B77818) Dismutase)
Hydroxymethionine copper salt plays a pivotal role in the activation of key copper-dependent oxidoreductase systems. Copper's ability to cycle between its cuprous (Cu¹⁺) and cupric (Cu²⁺) oxidation states is central to the catalytic activity of these enzymes. nih.govmdpi.com
Cytochrome c Oxidase (CCO): As the terminal enzyme of the mitochondrial electron transport chain, CCO is fundamental to aerobic respiration. nih.govmdpi.com It contains two essential copper centers, CuA and CuB, which are critical for the transfer of electrons from cytochrome c to molecular oxygen, the final electron acceptor. nih.govmdpi.com The provision of copper from sources like this compound is necessary for the proper assembly and function of CCO, ensuring efficient energy production. nih.gov
Superoxide Dismutase (SOD): Specifically, the copper-zinc superoxide dismutase (Cu,Zn-SOD or SOD1) is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.govmdpi.comlibretexts.org This reaction is vital for mitigating oxidative stress. The copper ion in the active site of SOD1 undergoes cyclic reduction and oxidation during catalysis, highlighting the necessity of a readily available copper source for its antioxidant function. nih.govmdpi.com
Influence on Electron Transport Chain Activity and Mitochondrial Bioenergetics
Deficiencies in copper can lead to reduced CCO activity, impairing the flow of electrons through the ETC. This can result in decreased ATP synthesis and a subsequent reduction in cellular energy production. Conversely, an adequate supply of copper supports optimal ETC function, which is essential for maintaining the mitochondrial membrane potential and driving oxidative phosphorylation. nih.gov However, excessive levels of copper can also be detrimental, potentially leading to mitochondrial dysfunction and increased production of reactive oxygen species (ROS). nih.gov Studies on methionine analogues have shown that oversupplementation can lead to alterations in mitochondrial bioenergetics, including reduced oxygen consumption and reserve capacity.
Table 1: Impact of Methionine Analogue Oversupplementation on Mitochondrial Respiration
| Parameter | Effect in C2C12 cells | Effect in QM7 cells |
| Basal Oxygen Consumption | Reduction | Reduction |
| ATP-Synthase-Linked Oxygen Consumption | Reduction | No significant change |
| Maximal Respiration Rate | No significant change | Reduction |
| Reserve Capacity | No significant change | Reduction |
This table is based on data from studies on the effects of DL-2-hydroxy-4-(methylthio)butanoic acid (DL-HMTBA), a component of this compound.
Mechanistic Investigation of Enzyme Kinetics and Allosteric Modulation
The binding of copper to apoenzymes (enzymes lacking their cofactor) induces conformational changes that are critical for their catalytic activity. This process can be considered a form of allosteric modulation, where the binding of an effector molecule (copper) at a site distinct from the active site influences the enzyme's function. wikipedia.orgbyjus.com
The incorporation of copper into enzymes like SOD1 and CCO is a tightly regulated process involving specific chaperone proteins. nih.govmdpi.com The kinetics of these copper-dependent enzymes are directly influenced by the availability of the copper cofactor. In a state of copper deficiency, the Vmax (maximum reaction rate) of these enzymes is reduced due to a lower concentration of the active holoenzyme. The Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, may also be affected, although this is enzyme-specific. Allosteric enzymes often exhibit sigmoidal kinetics rather than the typical hyperbolic curve, and the binding of allosteric modulators can shift the curve, indicating a change in the enzyme's affinity for its substrate. byjus.comkhanacademy.org While the general principles of allosteric regulation are well-established, specific studies detailing the allosteric modulation of enzymes directly by this compound are not extensively documented.
Redox Homeostasis and Antioxidant Mechanisms
Direct Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging
The role of copper in redox reactions is complex. While it is a crucial component of the antioxidant enzyme SOD1, free or loosely bound copper ions can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals (•OH) from hydrogen peroxide. nih.gov This pro-oxidant activity underscores the importance of copper being properly chelated and transported.
Cu¹⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻
The hydroxymethionine component of the salt may possess direct ROS scavenging capabilities. Methionine residues in proteins are known to be susceptible to oxidation by ROS, and in the process, can neutralize these damaging species. It is plausible that the hydroxymethionine molecule could act similarly, although specific studies on its direct ROS scavenging rates are limited. The chelation of copper by hydroxymethionine can also be considered a mechanism to prevent the pro-oxidant activity of free copper ions.
Table 2: Dual Role of Copper in Redox Reactions
| Activity | Mechanism | Outcome |
| Antioxidant | Cofactor for Cu,Zn-SOD | Scavenging of superoxide radicals |
| Pro-oxidant | Fenton-like reactions | Generation of hydroxyl radicals |
Modulation of Endogenous Antioxidant Defense Systems (e.g., Glutathione (B108866) Peroxidase, Cu-Zn Superoxide Dismutase)
This compound can indirectly modulate the body's endogenous antioxidant defense systems. The availability of copper is a key factor in the synthesis and activity of Cu,Zn-SOD. nih.govmdpi.com Research has shown that copper can regulate the expression of the gene encoding for Cu,Zn-SOD at the transcriptional level. nih.gov
Furthermore, there is an intricate relationship between copper metabolism and the glutathione system. Glutathione (GSH) is a major intracellular antioxidant. Studies have indicated that in situations of high copper exposure, there can be an increased cellular flux of hydrogen peroxide, leading to an elevation in the activity of glutathione peroxidase (GPx). nih.gov GPx is a critical enzyme that reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using GSH as a reducing agent. nih.gov Therefore, by influencing cellular copper levels, this compound can indirectly impact the activity of the glutathione-dependent antioxidant system.
Pathways Involved in Cellular Oxidative Stress Response
Excess copper can be a catalyst for oxidative stress by participating in Fenton-like reactions, which generate highly reactive hydroxyl radicals. These radicals can inflict damage on vital biomolecules such as proteins, lipids, and DNA. nih.govnih.gov While direct studies on the specific pathways activated by this compound are not extensively detailed in the available research, the cellular response to copper overload typically involves the induction of antioxidant defense mechanisms.
Copper-induced oxidative stress is known to trigger a cellular response aimed at mitigating damage. This includes the upregulation of antioxidant enzymes. nih.gov For instance, exposure to copper sulfate (B86663) has been shown to increase the production of reactive oxygen species (ROS) and induce oxidative damage to DNA and lipids. nih.gov Concurrently, it can modulate the cellular antioxidant capacity. nih.gov While glutathione (GSH) is a key player in protecting against copper-mediated cytotoxicity, its protective role appears to be linked to binding cuprous ions and preventing their interaction with proteins, rather than counteracting oxidative stress through its reactive thiol group. rsc.org
The methionine component of this compound may also play a role in the oxidative stress response. Methionine metabolism is connected to the synthesis of glutathione and other antioxidant defenses. rsc.org However, the specific interplay between the copper and the methionine hydroxy analog in modulating cellular oxidative stress pathways for this particular salt requires further investigation.
Gene Expression and Epigenetic Regulation
This compound, as a source of both copper and a methionine precursor, has been shown to influence gene expression and epigenetic modifications. These changes can have significant impacts on cellular function and organismal development.
Copper homeostasis is tightly regulated at the transcriptional level through the action of copper-responsive transcription factors. nih.govebi.ac.ukresearchgate.net These factors can either activate or repress gene expression in response to changes in intracellular copper concentrations. While specific studies detailing the direct interaction of this compound with these transcription factors are limited, it is plausible that the copper component of the molecule would engage with these established regulatory networks.
In response to elevated copper levels, cells typically activate genes involved in copper sequestration and detoxification. nih.gov Conversely, under copper-deficient conditions, genes responsible for copper uptake are upregulated. researchgate.net The methionine hydroxy analog component could also influence gene expression. For example, methionine restriction has been shown to modulate the expression of genes involved in DNA repair pathways in a tissue-specific manner. mdpi.com The combined effect of copper and the methionine analog in this compound on the broader gene regulatory networks remains an area for further research.
Recent research has provided direct evidence for the role of a chelated form of this compound in modulating epigenetic mechanisms, particularly histone acetylation. A study involving the supplementation of sow diets with a mineral methionine hydroxy analog chelate (MMHAC), which includes copper chelated with methionine hydroxy analog, demonstrated a significant increase in global histone acetylation in the longissimus muscle of their piglets at birth. oup.comnih.govresearchgate.net
Histone acetylation is a key epigenetic modification associated with a more open chromatin structure, which generally leads to increased gene transcription. The finding that MMHAC supplementation enhances global histone acetylation suggests a potential mechanism by which this compound can influence gene expression patterns during development. oup.comnih.govresearchgate.netpig333.com This epigenetic programming in the fetus may have long-term consequences for health and development, including the regulation of intestinal health and skeletal muscle development. oup.comnih.govresearchgate.netpig333.com
The study also investigated the impact of MMHAC on the expression of specific genes. For instance, there was a tendency for decreased messenger RNA (mRNA) levels of myogenic regulatory factor 4 and delta 4-desaturase sphingolipid1 in the muscle of piglets at birth. oup.comnih.govresearchgate.net Furthermore, at day 18 of lactation, piglets from sows supplemented with MMHAC showed decreased mRNA levels of nuclear factor kappa B in the jejunum and delta 4-desaturase sphingolipid1 in the longissimus muscle. oup.comnih.govresearchgate.net
| Tissue | Epigenetic/Gene Expression Change | Developmental Stage |
| Longissimus Muscle | Increased global histone acetylation | At birth |
| Longissimus Muscle | Tendency for decreased myogenic regulatory factor 4 mRNA | At birth |
| Longissimus Muscle | Tendency for decreased delta 4-desaturase sphingolipid1 mRNA | At birth |
| Jejunum | Decreased nuclear factor kappa B mRNA | Day 18 of lactation |
| Longissimus Muscle | Decreased delta 4-desaturase sphingolipid1 mRNA | Day 18 of lactation |
| Jejunum | Tendency for decreased mucin-2 mRNA | Day 18 of lactation |
| Jejunum | Tendency for decreased transforming growth factor-beta 1 mRNA | Day 18 of lactation |
Table 1: Summary of Epigenetic and Gene Expression Changes in Piglets from Sows Supplemented with Mineral Methionine Hydroxy Analog Chelate (MMHAC) oup.comnih.govresearchgate.net
While these findings are specific to a chelated mixture containing copper, zinc, and manganese with methionine hydroxy analog, they provide the most direct available insights into the potential epigenetic and gene-regulatory effects of this compound. The methionine hydroxy analog can serve as a precursor for S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation, suggesting another potential avenue for epigenetic influence, although this was not directly observed in the aforementioned study. mdpi.com
Chronic exposure to copper can lead to sustained changes in gene expression as cells adapt to the altered metal environment. nih.gov Long-term exposure to elevated copper levels has been shown to result in an increased expression of genes associated with DNA repair and replication fidelity. nih.gov This suggests a compensatory response to the potential for copper-induced DNA damage.
The history of exposure to copper can also influence the transgenerational transcriptional responses. nih.gov Organisms with a history of acclimation to copper exhibit different transcriptional profiles upon re-exposure compared to naive organisms. nih.gov This indicates a form of molecular memory of the exposure, which may involve stable epigenetic modifications. While these are general responses to copper, the specific long-term transcriptional signature of this compound exposure has not been elucidated.
Cellular Signaling Pathways and Intermolecular Interactions
The cellular signaling pathways governing cell fate, including proliferation, differentiation, and apoptosis, are complex and tightly regulated. Copper has been shown to modulate these pathways, and by extension, this compound is expected to have an influence.
Copper is an essential cofactor for enzymes involved in a variety of cellular processes, and its dysregulation can impact cell proliferation and survival. nih.gov Excess copper has been shown to induce apoptosis through mitochondria-mediated pathways. rsc.org This process is often linked to the generation of reactive oxygen species and the subsequent activation of pro-apoptotic proteins. nih.govrsc.org For example, copper exposure can lead to the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2. rsc.org
The signaling cascades involved in copper-induced apoptosis can include the activation of stress-related pathways. rsc.org While direct evidence for the effect of this compound on these signaling pathways is not available, the known pro-apoptotic effects of high copper concentrations suggest a potential for this compound to modulate cell survival pathways.
Interaction with Key Intracellular Signaling Molecules
The intracellular signaling pathways modulated by this compound are intricate, involving both the copper ion and the hydroxymethionine ligand. While direct research on the specific salt is limited, the well-documented roles of both copper and methionine in cellular signaling provide a framework for understanding its potential mechanisms of action. Copper, a redox-active metal, is a critical cofactor for numerous enzymes and a modulator of various signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govcambridge.orgresearchgate.net Methionine and its derivatives, particularly S-adenosylmethionine (SAM), are central to methylation reactions and are sensed by the cell to regulate metabolic and growth programs. nih.govfrontiersin.orgnih.gov
Copper-Mediated Signaling:
Copper ions have been shown to directly influence key signaling kinases. For instance, copper is essential for the activation of the MAPK kinase (MEK1/2), a central component of the Ras/Raf/MEK/ERK pathway that governs cell proliferation and differentiation. nih.govnih.gov The copper transporter 1 (CTR1) facilitates the uptake of copper, which then allosterically activates MEK1, potentiating downstream signaling. researchgate.net Furthermore, copper can modulate the activity of protein phosphatases, enzymes that counteract kinases, thereby fine-tuning the phosphorylation state of signaling proteins. cambridge.org
The NF-κB signaling pathway, a critical regulator of inflammatory and immune responses, is also influenced by intracellular copper levels. researchgate.netresearchgate.net Studies have indicated that copper can either activate or inhibit NF-κB signaling depending on the cellular context and copper concentration. researchgate.netnih.gov For example, excess copper has been shown to inhibit the ubiquitin-mediated degradation of IκBα, a key step in NF-κB activation, by preventing its phosphorylation. nih.gov Conversely, other reports suggest that copper can activate NF-κB signaling, leading to the production of pro-inflammatory cytokines. researchgate.netresearchgate.net
Methionine-Mediated Signaling:
The methionine component of the salt also contributes to its signaling effects. The availability of methionine is crucial for cellular growth and proliferation. nih.govbiocompare.com When abundant, methionine acts as a signal to initiate a metabolic program that supports cell growth by activating key metabolic nodes. biocompare.com This signaling is largely mediated through S-adenosylmethionine (SAM), the primary methyl group donor in the cell. nih.gov Cellular systems sense SAM levels to coordinate metabolism and cell cycle progression. nih.govnih.gov
The interplay between copper and methionine signaling is an area of active investigation. The delivery of copper by the hydroxymethionine ligand may influence the cellular uptake and distribution of the metal, thereby impacting copper-dependent signaling pathways. Simultaneously, the metabolic fate of the hydroxymethionine ligand could affect intracellular methionine and SAM pools, influencing methylation-dependent signaling events.
Interactive Data Table: Key Signaling Molecules Influenced by Copper and Methionine
| Signaling Molecule | Role in Pathway | Influence of Copper | Influence of Methionine/SAM |
|---|---|---|---|
| MEK1/2 | Kinase in MAPK pathway | Allosteric activation | Indirectly through growth signaling |
| ERK1/2 | Kinase in MAPK pathway | Activated by MEK1/2 | Indirectly through growth signaling |
| NF-κB | Transcription factor | Can be activated or inhibited | Indirectly through inflammatory responses |
| IκBα | Inhibitor of NF-κB | Degradation can be inhibited | Indirectly through inflammatory responses |
| Protein Phosphatases | Dephosphorylate signaling proteins | Activity can be modulated | Indirectly through metabolic regulation |
| SAM-sensing proteins | Regulate metabolic programs | No direct known influence | Directly sense SAM levels |
Impact on Protein Folding and Degradation Pathways (e.g., Ubiquitin-Proteasome System)
The integrity of the proteome is maintained by a delicate balance between protein folding and degradation, processes that can be significantly influenced by both copper and methionine. researchgate.netnih.govnih.gov this compound, by delivering both of these components, has the potential to modulate these critical cellular pathways.
Role in Protein Folding:
Copper is an essential cofactor for several enzymes that require proper folding for their function. The delivery and insertion of copper into these proteins are tightly regulated by a network of copper chaperones. nih.govscnu.edu.cncsus.edu These chaperones bind and transport copper ions to their target proteins, preventing off-pathway interactions that could lead to protein misfolding and aggregation. nih.govcambridge.org For instance, the copper chaperone for superoxide dismutase (CCS) is required for the correct folding and activation of SOD1. scnu.edu.cn The interaction of copper with proteins can also directly influence their stability and folding landscape. cambridge.org
Impact on the Ubiquitin-Proteasome System (UPS):
The ubiquitin-proteasome system is the primary pathway for the degradation of misfolded, damaged, or short-lived proteins. This process involves the tagging of substrate proteins with a chain of ubiquitin molecules, which targets them for degradation by the proteasome. nih.govwikipedia.org Both copper and methionine have been shown to interact with and modulate the UPS.
Elevated levels of copper can affect the activity of the proteasome. nih.gov Some studies suggest that copper can directly bind to components of the proteasome, potentially altering its structure and inhibiting its proteolytic activity. researchgate.netnih.gov Copper has also been shown to induce the aggregation of ubiquitin, which could impair the function of the UPS. nih.gov Conversely, some copper complexes have been investigated as inhibitors of the UPS, highlighting the complex role of this metal in protein degradation. frontiersin.org The ubiquitination process itself, involving E1, E2, and E3 ligases, can also be influenced by copper. nih.govflorey.edu.au
The combined action of copper and hydroxymethionine from the salt could therefore have a multifaceted impact on protein homeostasis, influencing both the correct folding of newly synthesized proteins and the degradation of those that are damaged or no longer needed.
Interactive Data Table: Components of Protein Folding and Degradation Pathways Influenced by Copper and Methionine
| Pathway Component | Function | Influence of Copper | Influence of Methionine |
|---|---|---|---|
| Copper Chaperones (e.g., CCS, Atox1) | Deliver copper to target proteins | Essential for their function | No direct known influence |
| Superoxide Dismutase 1 (SOD1) | Copper-dependent antioxidant enzyme | Requires copper for folding and activity | Methionine residues contribute to structure |
| Ubiquitin | Protein tag for degradation | Can induce aggregation | N-terminal methionine can be a degradation signal |
| Proteasome | Degrades ubiquitinated proteins | Activity can be inhibited by high levels | Substrate flux is indirectly influenced |
| E3 Ubiquitin Ligases | Recognize and tag proteins for degradation | Activity can be modulated | Can recognize N-terminal methionine |
Advanced Research Methodologies and Experimental Models in Hydroxymethionine Copper Salt Studies
Analytical Techniques for Bio-tracking and Quantification in Biological Samples
To elucidate the metabolic fate of Hydroxymethionine (B15491421) Copper Salt, researchers employ a range of powerful analytical tools. These techniques allow for the precise quantification of both the copper element and the organic ligand, as well as the observation of their distribution and interactions within biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable for the specific and sensitive quantification of the organic component of the salt, 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), and its subsequent metabolites.
Researchers have developed and validated reversed-phase LC-MS/MS methods to determine HMTBa concentrations in biological fluids such as bovine serum. nih.gov These methods can separate HMTBa from other components in the sample matrix, with subsequent mass spectrometric detection providing precise quantification, achieving a limit of quantification (LOQ) as low as 1 ng/mL. nih.gov Tandem MS (MS/MS) enhances selectivity by monitoring specific fragmentation patterns of the parent molecule, ensuring accurate identification and measurement even in complex samples. nih.gov HRMS further improves accuracy by providing high-resolution mass data, which aids in the identification of unknown metabolites formed during the digestion and absorption of the compound.
A summary of LC-MS/MS parameters for HMTBa analysis is presented below:
| Parameter | Description | Reference |
|---|---|---|
| Technique | Reversed-phase Liquid Chromatography, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | nih.gov |
| Sample Matrix | Bovine Serum, Sea Water | nih.gov |
| Quantification | Monitoring of the integrated response for specific ions (e.g., m/z 101 for HMTBa) | nih.gov |
| Limit of Quantification (LOQ) | 1 ng/mL in bovine serum | nih.gov |
For the quantification of the total copper content in various samples, Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are the standard and regulatory-accepted methods. nih.gov These techniques are highly sensitive for elemental analysis.
AAS measures the absorption of light by free copper atoms in a flame or graphite (B72142) furnace. ugr.eswikipedia.org It is a robust and widely used method for determining copper concentrations in animal feed and biological tissues. mdpi.commaynoothuniversity.ieacs.org ICP-MS offers even lower detection limits and the ability to perform isotopic analysis. In ICP-MS, the sample is introduced into an argon plasma, which ionizes the copper atoms. These ions are then separated by a mass spectrometer based on their mass-to-charge ratio, allowing for highly precise quantification. nih.gov These methods are routinely used for quality control, confirming that the copper content in Hydroxymethionine Copper Salt additives meets specifications, which typically range from 16.8% to 19.1%. researchgate.netresearchgate.net
Comparison of AAS and ICP-MS for Total Copper Analysis:
| Technique | Principle | Key Advantages | Reference |
|---|---|---|---|
| Atomic Absorption Spectrometry (AAS) | Measures absorption of optical radiation by free atoms in the gaseous state. | Robust, cost-effective, widely available. | nih.govmdpi.com |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Uses an inductively coupled plasma to ionize the sample; ions are detected by a mass spectrometer. | Extremely high sensitivity, low detection limits, capable of isotopic analysis. | nih.gov |
Understanding the interactions of copper ions with biological ligands in vivo is critical for determining the mechanism of action of copper supplements. Advanced spectroscopic probes are designed to visualize and monitor labile copper pools within living cells and organisms. These probes often rely on fluorescence or bioluminescence.
For instance, fluorescent probes based on BODIPY have been developed to detect copper(I) ions, which are the predominant state under physiological conditions. mdpi.com These probes exhibit a "switch-on" fluorescence upon binding to copper(I), enabling the visualization of copper pools within specific cellular compartments, like lysosomes, using techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM). mdpi.com Another innovative approach involves "caged" bioluminescent reporters, such as Copper-Caged Luciferin-1 (CCL-1). This probe releases D-luciferin through a selective reaction with copper(I), which then reacts with luciferase to produce a light signal, allowing for the real-time, in vivo imaging of copper availability in specific tissues. researchgate.netrsc.org These tools can be applied to track the fate of copper delivered by this compound and its interaction with cellular machinery.
Radiotracer techniques using copper isotopes, particularly 64Cu, provide a powerful method for non-invasively studying the dynamic processes of copper absorption, distribution, and excretion in real-time. electronics.org 64Cu is a positron-emitting radionuclide, making it ideal for Positron Emission Tomography (PET) imaging. researchgate.net
By incorporating 64Cu into the this compound, researchers can quantitatively track its journey through the body. PET scans can visualize the accumulation of 64Cu in various organs and tissues, providing crucial data on its bioavailability and sites of action. nih.govkp.dk This technique allows for the measurement of key pharmacokinetic parameters, such as the rate of uptake from the gastrointestinal tract and the kinetics of distribution to target tissues like the liver. electronics.orgacs.org Such studies are invaluable for comparing the bioavailability of different copper sources and understanding how the chelated form influences its metabolic pathway.
To investigate the fate of copper at the cellular level, confocal microscopy and flow cytometry are essential techniques. Confocal microscopy provides high-resolution optical images of cells, allowing for the precise localization of copper or copper-containing compounds within subcellular compartments. www.gov.uk By using fluorescent probes that respond to copper, researchers can visualize its accumulation in organelles such as the mitochondria or endoplasmic reticulum. service.gov.uk This helps to understand the intracellular trafficking pathways of copper delivered by the hydroxymethionine salt.
In Vitro and In Silico Modeling Approaches
Before and alongside animal studies, in vitro (in the lab) and in silico (computational) models are used to predict and understand the behavior of this compound. These models offer a controlled and cost-effective way to study its chemical stability, solubility, and potential for absorption.
In vitro models often start with simulated digestion systems that mimic the conditions of the stomach and small intestine. mdpi.commdpi.com These models, such as the standardized INFOGEST protocol, use specific enzymes, pH levels, and bile salts to assess the stability of the chelate and the bioaccessibility of the copper for absorption. mdpi.com Following simulated digestion, cell culture models, most notably using the Caco-2 human intestinal cell line, are employed. These cells form a monolayer that mimics the intestinal barrier, allowing researchers to study the transport of the copper and the HMTBa ligand across the intestinal epithelium. nih.govwww.gov.uk Studies using Caco-2 cells have shown that amino acid complexes can significantly enhance copper absorption compared to inorganic forms. www.gov.uk
In silico approaches use computational chemistry and molecular modeling to predict the properties of the this compound chelate. These methods can calculate the three-dimensional structure of the complex and predict its stability constant (log β), which is a measure of the strength of the bond between copper and the HMTBa ligand. wikipedia.orgelectronics.org A higher stability constant suggests the chelate is more likely to remain intact and avoid undesirable interactions in the digestive tract. maynoothuniversity.ie These computational models help in the rational design of mineral chelates and provide a theoretical framework for interpreting experimental results. acs.org
Cell Culture Models for Investigating Cellular Uptake, Metabolism, and Mechanistic Effects
Cell culture models serve as a fundamental tool for dissecting the cellular and molecular mechanisms of this compound. The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for studying intestinal absorption of nutrients. Studies using Caco-2 cells have been instrumental in elucidating the permeability and transport mechanisms of copper from various sources.
Research has shown that amino acid complexes can facilitate the absorption of copper. For instance, in a study utilizing the Caco-2 cell culture model, the apparent permeability of copper from a copper-methionine complex was found to be significantly higher than that of inorganic copper sulfate (B86663). nih.gov The enhanced absorption of copper from the methionine complex was attributed to an increased uptake at the cellular level. nih.gov Mechanistic studies suggest that amino acid transporters may be involved in the uptake of copper amino acid complexes, as the inhibitor for the primary copper transporter, CTR1, did not affect the absorption of the copper-methionine complex. nih.gov
These in vitro models allow for the precise control of experimental conditions, enabling researchers to investigate specific aspects of cellular uptake and metabolism without the confounding variables present in whole-animal studies. They provide valuable insights into the initial stages of copper absorption and the potential advantages of chelated mineral forms like this compound.
Computational Simulations and Molecular Docking for Predicting Molecular Interactions
Computational approaches, including molecular simulations and docking, are powerful tools for predicting and analyzing the interactions between this compound and biological molecules at an atomic level. mdpi.comnih.gov These in silico methods allow researchers to model the binding of the copper complex to proteins, such as transporters and enzymes, providing insights into its potential biological activity and mechanism of action. mdpi.com
Molecular docking simulations can predict the binding affinity and orientation of a ligand (in this case, hydroxymethionine copper) within the active site of a target protein. nih.gov This can help identify potential protein targets and understand the structural basis for the compound's biological effects. For example, docking studies with other copper complexes have been used to evaluate their potential as enzyme inhibitors by examining their interactions with amino acid residues in the catalytic site of the target protein. mdpi.com
While specific molecular docking studies on this compound are not extensively reported in the available literature, the principles and methodologies are broadly applicable. Such studies could elucidate how the chelation of copper to hydroxymethionine influences its interaction with copper transporters and other proteins, potentially explaining differences in bioavailability and metabolic fate compared to inorganic copper sources.
Bioinformatics and Systems Biology Approaches for Multi-Omics Data Integration
Bioinformatics and systems biology offer a holistic approach to understanding the complex biological responses to this compound supplementation. These disciplines integrate large-scale datasets from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to construct a comprehensive picture of the metabolic and physiological changes occurring within an organism. feedstrategy.com
In the context of trace mineral nutrition, these approaches can be used to:
Identify genes and proteins whose expression is altered by this compound supplementation.
Map the metabolic pathways that are significantly affected.
Uncover novel biomarkers of copper status and response.
Build predictive models of the physiological effects of different copper sources.
For example, a systems biology approach could be employed to analyze transcriptomic data from the intestinal tissue of animals fed diets supplemented with this compound versus copper sulfate. This could reveal differences in the expression of genes involved in copper transport, antioxidant defense, and immune function, providing a deeper understanding of the molecular mechanisms underlying the observed physiological effects. While specific multi-omics studies on this compound are still emerging, the application of these powerful analytical tools holds great promise for advancing our knowledge of its biological functions.
Controlled Animal Models for Mechanistic Investigations
Controlled animal studies, particularly using avian and porcine models, are crucial for evaluating the bioavailability, metabolic fate, and physiological effects of this compound in a whole-organism context. These models allow for the investigation of complex interactions that cannot be fully replicated in vitro.
Utilization of Avian and Porcine Models for Bioavailability and Metabolic Fate Studies
Both avian (broiler chickens) and porcine (pigs) models are widely used in animal nutrition research due to their physiological similarities to other monogastric animals, including humans, in terms of digestive processes.
Avian Models: Studies in broiler chickens have demonstrated the efficacy of organic copper sources. For instance, research comparing copper hydroxychloride to copper sulfate showed that the organic source was more efficacious in promoting growth performance. nih.govune.edu.aunih.gov Another study found that supplementation with hot-melt extruded copper sulfate improved the bioavailability of copper in broilers. animbiosci.org
Porcine Models: Research in growing pigs has shown that the source of dietary copper significantly impacts its bioavailability and metabolism. nih.gov Studies comparing copper-amino acid complexes to inorganic copper sulfate have found that organic copper sources can lead to higher copper concentrations in muscle and liver tissue, while having lower concentrations in the kidneys and feces, suggesting greater retention and utilization. nih.govmdpi.com The apparent total tract digestibility of copper has also been shown to be higher in pigs fed organic copper sources compared to copper sulfate. nih.govejast.org Furthermore, the metabolic fate of methionine, the ligand in this compound, has been studied in piglets, revealing that a significant portion is metabolized by the gastrointestinal tissues. nih.gov
These animal models provide critical data on the absorption, distribution, and excretion of copper from this compound, which is essential for determining its nutritional value and efficacy.
Organ-Specific Copper Distribution and Tissue Metabolism Studies in Animal Models
Understanding the distribution of copper in various organs and tissues is key to assessing its metabolic impact. Animal models allow for the direct measurement of copper concentrations in different parts of the body.
In porcine models, studies have shown that the source of copper influences its distribution. Growing pigs fed copper-amino acid complexes had higher copper concentrations in the liver and muscle compared to those fed copper sulfate. mdpi.com Conversely, the copper sulfate groups showed higher copper levels in the kidneys and feces, indicating lower retention. nih.govmdpi.com
The following interactive table summarizes the findings on tissue copper concentration from a study in growing pigs comparing a copper-amino acid complex (Cu-AA) to copper sulfate (CuSO₄).
These findings highlight that the chemical form of copper significantly affects its biodistribution and subsequent metabolic processing within different tissues.
Comparative Efficacy in Modulating Biochemical Pathways in Animal Systems
The ultimate measure of a nutrient's efficacy lies in its ability to modulate key biochemical pathways and improve physiological outcomes. Comparative studies in animal models have provided valuable insights into the effects of this compound on various metabolic processes.
In broiler chickens, dietary supplementation with copper methionine has been shown to increase fat digestibility and enhance antioxidant capacity. nih.gov Furthermore, studies have indicated that organic copper sources can positively influence immune responses. nih.gov
In growing pigs, the source of copper has been shown to impact growth performance. Pigs fed copper-amino acid complexes have demonstrated higher final body weight and average daily gain compared to those fed copper sulfate. nih.gov A study comparing copper methionine to copper sulfate in growing pigs found that copper methionine had positive effects on hematological parameters, such as hemoglobin and erythrocyte levels, as well as on copper and iron storage in the liver and spleen. tubitak.gov.tr
The following interactive table presents a summary of the comparative effects of a copper-amino acid complex (Cu-AA) versus copper sulfate (CuSO₄) on performance and biochemical parameters in growing pigs.
Future Research Directions and Emerging Paradigms for Hydroxymethionine Copper Salt
Exploration of Novel Chelating Strategies and Their Impact on Copper Delivery and Bioactivity
The core of hydroxymethionine (B15491421) copper salt's function lies in its chelated structure, where copper is bound to 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), a methionine analogue. madbarn.comeuropa.eu This structure enhances the mineral's stability and bioavailability compared to inorganic copper sources. madbarn.comxj-bio.com Future research will focus on strategically modifying this chelation to fine-tune copper delivery and bioactivity for specific physiological outcomes.
One promising avenue is the rational design of ligands. While HMTBa is effective, research could explore derivatives of this analogue or entirely new, bio-inspired ligands. The goal is to create chelates with varying stability constants, redox potentials, and lipophilicity. These properties dictate how, where, and when copper is released within a biological system. For instance, a more stable chelate might bypass the rumen in ruminants more effectively, while a chelate designed for rapid dissociation could be targeted for tissues with high copper demand. orffa.com
Investigating the impact of these novel chelating strategies on copper's bioactivity is paramount. The chemical form of a mineral can significantly influence its interaction with cellular uptake machinery and its subsequent metabolic fate. nih.gov Research could focus on how different chelates influence copper uptake through transporters like Copper Transporter 1 (CTR1) and subsequent intracellular trafficking by chaperones such as ATOX1. nih.govnih.gov This could lead to the development of "smart" copper chelates that deliver the mineral to specific organelles, like mitochondria, to support cuproenzyme activity or, conversely, to sequester it in states of copper excess. acs.org
| Research Focus Area | Key Questions | Potential Impact |
| Ligand Modification | How do changes to the HMTBa backbone (e.g., altering chain length, adding functional groups) affect the chelate's stability, solubility, and redox potential? | Development of chelates with tailored release profiles for specific applications. |
| Co-ligand Strategies | Can incorporating a secondary ligand into the complex create a multi-functional compound with enhanced targeting or antioxidant properties? | Creation of novel compounds that deliver copper while simultaneously mitigating oxidative stress. |
| Bioavailability & Trafficking | How do different chelation structures alter the absorption pathway (e.g., amino acid vs. metal ion transporters) and intracellular copper distribution? xj-bio.com | Optimization of copper delivery to specific tissues or cellular compartments, enhancing efficacy and safety. |
| Redox Modulation | Can the chelate be designed to stabilize copper in a specific oxidation state (Cu(I) vs. Cu(II)) to control its participation in Fenton-type reactions? researchgate.net | Minimizing potential pro-oxidant effects while maximizing its beneficial roles as an enzyme cofactor. |
Integration of Multi-Omics Datasets (Genomics, Proteomics, Metabolomics, Metallomics) for Systemic Understanding
To achieve a holistic view of the impact of hydroxymethionine copper salt, future studies must move beyond single-endpoint analyses and embrace a systems biology approach. The integration of multiple "omics" datasets will be crucial for mapping the intricate network of molecular events influenced by this specific form of copper.
Genomics and Transcriptomics: These analyses can reveal how this compound influences the expression of genes involved in copper homeostasis (e.g., CTR1, ATP7A, ATP7B, metallothioneins), stress responses, and metabolic pathways. nih.gov
Proteomics: This will identify and quantify changes in the abundance of proteins, particularly cuproenzymes (e.g., superoxide (B77818) dismutase, cytochrome c oxidase) and copper-binding proteins, providing a direct measure of the functional impact of copper delivery.
Metabolomics: By profiling small-molecule metabolites, researchers can understand how the compound affects central energy metabolism, amino acid pathways (especially those linked to methionine and cysteine), and the production of antioxidants like glutathione (B108866). nih.gov
Metallomics: This emerging field focuses on the comprehensive analysis of metals and metalloids in a biological system. brte.org Metallomic studies can trace the absorption, distribution, and speciation of copper from the hydroxymethionine salt throughout the body, identifying where it accumulates and what molecules it binds to.
The true power lies in integrating these datasets. For example, a transcriptomic study might show increased expression of an antioxidant enzyme gene. Proteomics could confirm if this leads to higher protein levels, while metabolomics could reveal changes in the levels of substrates and products of that enzyme, such as a decrease in reactive oxygen species (ROS) markers. Metallomics would add the crucial context of whether copper from the supplement is directly incorporated into that enzyme. This integrated approach can provide an unprecedented, system-wide understanding of the compound's effects.
Development of Advanced in vitro and Organ-on-Chip Models for High-Throughput Mechanistic Screening
While animal studies are invaluable, there is a growing need for advanced in vitro models that can offer higher throughput and more precise control over experimental conditions for mechanistic studies. Organ-on-a-chip (OOC) technology is a particularly promising frontier. mdpi.comnih.govissnationallab.org These microfluidic devices culture human or animal cells in a 3D microenvironment that mimics the architecture and function of native organs. nih.govrsc.org
Future research can leverage OOCs to study the effects of this compound in ways not possible with conventional cell culture:
Gut-on-a-Chip: These models can simulate the intestinal barrier, complete with epithelial cells (like Caco-2), mucus-producing cells, and even resident microbiota. mdpi.combohrium.comfrontiersin.orgnih.gov They are ideal for studying the absorption kinetics of this compound, its stability in the gut lumen, its interaction with the microbiome, and its transport across the intestinal epithelium. mdpi.com Researchers can measure transport rates and barrier integrity with high fidelity. nih.gov
Liver-on-a-Chip: As the central organ for copper metabolism, the liver is a key target for study. rsc.org Liver-on-a-chip models, containing hepatocytes and other liver cell types, can be used to investigate the metabolism of both the copper and the HMTBa ligand, its effect on cytochrome P450 enzymes, and its potential to induce stress responses in a human-relevant system. nih.govaip.org
Multi-Organ-Chips: The ultimate goal is to connect different OOCs (e.g., gut-liver-kidney) to study the systemic absorption, distribution, metabolism, and excretion (ADME) profile of the compound. rsc.orgaip.org This would allow for a dynamic, systems-level view of its journey through the body.
These advanced models will enable high-throughput screening of different chelate formulations (as discussed in 6.1) to rapidly identify candidates with desirable absorption and metabolic profiles before moving to more complex and costly in vivo studies.
Investigation of the Compound's Role in Specific Cellular Stress Responses and Adaptive Mechanisms
Copper is a redox-active metal, capable of participating in reactions that generate reactive oxygen species (ROS). nih.govnih.gov An excess of labile copper can lead to oxidative stress. researchgate.net However, copper is also a critical cofactor for key antioxidant enzymes, such as copper-zinc superoxide dismutase (SOD1). The HMTBa ligand is a precursor to methionine and cysteine, which are essential for the synthesis of the major intracellular antioxidant, glutathione (GSH). nih.govcambridge.org This dual nature places this compound at a fascinating intersection of pro-oxidant and antioxidant activities.
Future research should dissect the compound's precise role in modulating cellular stress. Key questions include:
Does the chelated form of copper alter its potential to catalyze ROS formation compared to inorganic copper?
How does the HMTBa ligand contribute to the cellular antioxidant capacity by supporting GSH synthesis, and does this happen in concert with the delivery of copper for SOD1? nih.govproquest.com
Does exposure to this compound activate adaptive stress response pathways, such as the Nrf2 pathway (the master regulator of antioxidant responses) or the unfolded protein response (UPR) in the endoplasmic reticulum? nih.gov
Advanced techniques like fluorescent biosensors for specific ROS (e.g., superoxide, hydrogen peroxide) and real-time monitoring of GSH/GSSG ratios in live cells will be invaluable. These studies will clarify whether this compound primarily acts to bolster antioxidant defenses, or if it imposes a mild, hormetic stress that primes cells for greater resilience.
Potential Applications in Understanding and Modulating Trace Element Homeostasis in Health and Disease Models (mechanistic focus)
The unique chemical nature of this compound makes it an excellent tool for probing the fundamental mechanisms of trace element homeostasis. nih.govnih.gov Because its absorption and transport may differ from that of inorganic copper, it can be used to investigate the specificity and flexibility of the cellular machinery that handles minerals.
A key future direction is the use of stable isotopes. By synthesizing this compound with a stable isotope of copper (e.g., 65Cu), researchers can precisely trace the fate of the copper from this specific source within an organism, even in the presence of a normal diet containing natural copper (63Cu). This would allow for definitive answers to questions about its bioavailability, tissue distribution, and incorporation into specific cuproenzymes. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing hydroxymethionine copper salt to ensure purity and yield?
- Methodological Answer : Synthesis requires precise stoichiometric ratios of hydroxymethionine and copper salts (e.g., CuSO₄), pH control (optimal range 6–8), and temperature regulation (40–60°C). Post-synthesis, purification via recrystallization or column chromatography removes unreacted precursors. Characterization by FTIR (to confirm ligand coordination), elemental analysis (C, H, N, S, Cu), and ICP-OES (quantify Cu content) ensures purity. Solubility testing in water and organic solvents distinguishes between free ligands and the chelated complex .
Q. How can researchers confirm the identity of this compound in a synthesized sample?
- Methodological Answer : Use a combination of:
- FTIR spectroscopy : Compare peaks with reference spectra to identify Cu–S or Cu–N bonds (500–700 cm⁻¹ range).
- Elemental analysis : Validate %C, %H, and %Cu against theoretical values.
- XRD : Match diffraction patterns with known crystallographic data for copper-amino acid complexes.
- Solubility tests : Confirm insolubility in non-polar solvents and solubility in aqueous buffers (pH-dependent) .
Q. What experimental controls are essential when studying the stability of this compound in aqueous solutions?
- Methodological Answer : Include:
- Negative controls : Solutions without the compound to detect baseline degradation.
- Temperature-controlled batches : Compare stability at 4°C, 25°C, and 37°C.
- pH buffers : Test stability across physiological (pH 7.4) and acidic/alkaline extremes.
- Light exposure trials : Assess photodegradation under UV/visible light.
Monitor changes via UV-Vis spectroscopy (absorbance shifts) and HPLC (retention time analysis) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound using green chemistry principles?
- Methodological Answer :
- Mechanochemical synthesis : Combine hydroxymethionine and CuCO₃ in a ball mill (solvent-free, room temperature) to reduce waste .
- Aqueous synthesis : Use water as a solvent with microwave-assisted heating to enhance reaction kinetics.
- Atom economy : Calculate and maximize the incorporation of reactants into the final product.
Validate efficiency via E-factor (kg waste/kg product) and compare with traditional methods .
Q. What strategies resolve discrepancies in copper quantification data between ICP-OES and gravimetric analysis?
- Methodological Answer :
- Cross-validation : Use EDTA titration (colorimetric endpoint) as a third method.
- Error source analysis : Check for matrix effects in ICP-OES (e.g., organic ligands interfering with plasma) or incomplete precipitation in gravimetry.
- Statistical reconciliation : Apply Bland-Altman plots or Deming regression to assess systematic vs. random errors .
Q. How do thermodynamic stability constants (log K) of this compound inform its biological applicability?
- Methodological Answer :
- Potentiometric titration : Determine log K under physiological conditions (pH 7.4, 37°C) to predict ligand-metal dissociation in vivo.
- Competitive binding assays : Compare with endogenous ligands (e.g., albumin, glutathione) to assess bioavailability.
- DFT calculations : Model electron density maps to predict redox activity or catalytic behavior .
Q. What methodological biases could arise in studies evaluating the antioxidant activity of this compound?
- Methodological Answer :
- Allocation bias : Randomize sample groups and use double-blinding in assays (e.g., DPPH radical scavenging).
- Detection bias : Standardize spectrophotometric calibration curves across trials.
- Confounding factors : Control for auto-oxidation of reference antioxidants (e.g., ascorbic acid) .
Q. How can researchers differentiate between surface adsorption and true chelation in this compound using spectroscopic techniques?
- Methodological Answer :
- XPS analysis : Compare binding energies of Cu 2p₃/₂ peaks; chelation shifts peaks by 1–2 eV versus adsorption.
- EPR spectroscopy : Observe hyperfine splitting patterns characteristic of Cu²⁺ in octahedral (chelated) vs. distorted geometries (adsorbed).
- Leaching tests : Measure Cu²⁺ release in buffer solutions after centrifugation/filtration .
Methodological Best Practices
- Data reporting : Follow Beilstein Journal guidelines: Include raw data tables (e.g., FTIR peak assignments, ICP-OES calibration curves) in supplementary materials .
- Reproducibility : Document reaction conditions (e.g., stirring speed, humidity) and equipment calibration dates .
- Ethical compliance : Adhere to ICMJE standards for chemical safety data (toxicity, storage) in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
